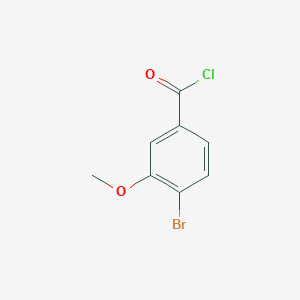

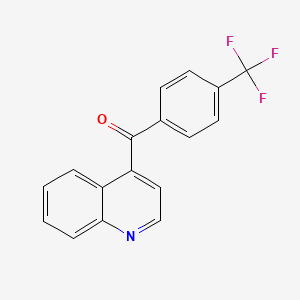

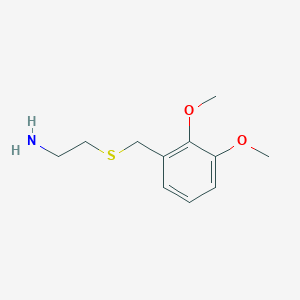

![molecular formula C13H22N2O B1406409 Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- CAS No. 1445652-12-9](/img/structure/B1406409.png)

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-

Vue d'ensemble

Description

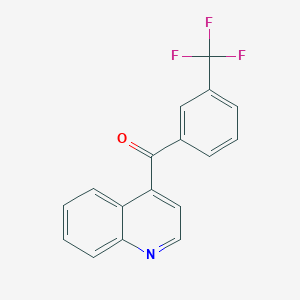

“Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-” is a complex organic compound. It contains a bicyclic structure, which means it has two rings of atoms. The “hept-5-ene” part indicates that one of these rings is a seven-membered ring with a double bond. The “carboxamide” part indicates the presence of a carboxamide functional group, which consists of a carbonyl (C=O) and an amine (NH2) group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptene ring and the carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, we might expect it to have a relatively high boiling point due to the presence of the carboxamide group, which can form hydrogen bonds .Applications De Recherche Scientifique

Chemical Precursor Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives have been investigated as chemical precursors. For instance, the absolute configuration of bicyclo[2.2.1]heptan-2-one was determined using crystal structures of enantiomerically pure and racemic α-chloroamide derivatives, offering insights into hydrogen-bonding properties and absolute configuration determinations (Plettner et al., 2005).

Photoreactive Polymer Applications

Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) has been developed for its photoreactive properties. Under UV irradiation, it undergoes photo-Fries rearrangement, significantly increasing the refractive index and enhancing chemical reactivity. This makes it suitable for optical applications and structured surface functionalization (Griesser et al., 2009).

Synthesis and Modification of Derivatives

Derivatives of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene have been synthesized and modified through various reactions, leading to the creation of epoxy derivatives. These processes provide foundational knowledge for chemical synthesis and modification of bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives (Kas’yan et al., 2002).

Self-Assembly and Crystal Structure Analysis

The self-assembly and crystal structure of amides derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been studied, revealing the influence of N-amide substituents on the orientation and hydrogen bonding patterns. This research provides insights into the molecular organization and potential applications in material science (Mendyk et al., 2011).

Catalytic Applications in Polymerization

The catalytic properties of compounds related to bicyclo[2.2.1]hept-5-ene-2-carboxamide have been explored in the polymerization of norbornene derivatives. These studies focus on the development of functionalized polymers, showcasing the versatility of bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives in catalysis and polymer science (Mathew et al., 1996).

Mécanisme D'action

Mode of Action

It has been suggested that similar compounds can undergo oxidative addition to double bonds of alkenes . This suggests that Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)- might interact with its targets through a similar mechanism, leading to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-aminopentyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c14-6-2-1-3-7-15-13(16)12-9-10-4-5-11(12)8-10/h4-5,10-12H,1-3,6-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFKLWZMRUFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

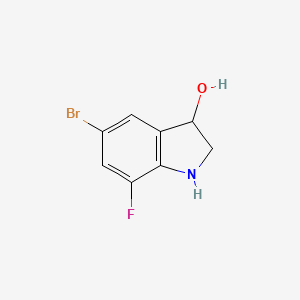

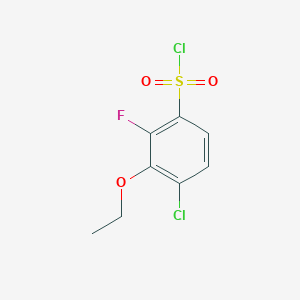

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)